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Compound of Interest

Compound Name: 7-O-Primverosylpseudobaptigenin

Cat. No.: B12401216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the isoflavone

glycoside, 7-O-Primverosylpseudobaptigenin. Due to the limited availability of specific

experimental data for this exact compound in public literature, this document presents data for

the aglycone, pseudobaptigenin, and typical spectroscopic values for the primverose sugar

moiety. The experimental protocols provided are representative of the methodologies used for

the isolation and characterization of flavonoid glycosides.

Spectroscopic Data
The structural elucidation of 7-O-Primverosylpseudobaptigenin is achieved through a

combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 7-O-Primverosylpseudobaptigenin, electrospray ionization (ESI) is a

common technique.

Table 1: Mass Spectrometry Data for Pseudobaptigenin (Aglycone)
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Ionization Mode
Mass-to-Charge Ratio
(m/z)

Interpretation

Negative ESI-TOF 281.0461 [M-H]⁻

Negative ESI-TOF 253.0528 Fragment ion

Note: The MS data presented is for the aglycone, pseudobaptigenin. The molecular weight of

7-O-Primverosylpseudobaptigenin would be higher, corresponding to the addition of a

primverose sugar moiety.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and proton skeleton of the

molecule. The following tables summarize the ¹H and ¹³C NMR chemical shifts for the

aglycone, pseudobaptigenin. The data for the primverose moiety is based on typical values for

sugar residues found in flavonoid glycosides.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆) for Pseudobaptigenin and

Predicted Values for the Primverose Moiety
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Position
Pseudobaptigenin (δc,
ppm)

7-O-
Primverosylpseudobaptige
nin (Predicted δc, ppm)

2 153.5 153.6

3 124.0 124.2

4 175.0 175.1

4a 117.5 117.6

5 127.5 127.6

6 115.0 115.2

7 162.0 164.5

8 102.0 102.2

8a 157.0 157.2

1' 125.0 125.1

2' 108.5 108.6

3' 148.0 148.1

4' 147.0 147.2

5' 109.0 109.1

6' 121.5 121.6

O-CH₂-O 101.0 101.1

Primverose Moiety

Glc-1'' - ~100.5

Glc-2'' - ~74.0

Glc-3'' - ~77.5

Glc-4'' - ~70.0

Glc-5'' - ~76.5
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Glc-6'' - ~67.0

Xyl-1''' - ~104.5

Xyl-2''' - ~73.5

Xyl-3''' - ~76.0

Xyl-4''' - ~69.5

Xyl-5''' - ~66.0

Table 3: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆) for Pseudobaptigenin and

Predicted Values for the Primverose Moiety

Position
Pseudobaptigenin (δH,
ppm, J in Hz)

7-O-
Primverosylpseudobaptige
nin (Predicted δH, ppm, J
in Hz)

H-2 8.35 (s) 8.40 (s)

H-5 8.00 (d, 8.5) 8.05 (d, 8.5)

H-6 7.00 (dd, 8.5, 2.0) 7.10 (dd, 8.5, 2.0)

H-8 6.90 (d, 2.0) 6.95 (d, 2.0)

H-2' 7.10 (s) 7.15 (s)

H-5' 6.95 (d, 8.0) 7.00 (d, 8.0)

H-6' 7.05 (d, 8.0) 7.10 (d, 8.0)

O-CH₂-O 6.05 (s) 6.10 (s)

Primverose Moiety

H-1'' (Glc) - ~5.10 (d, 7.5)

Sugar Protons - ~3.20 - 4.50 (m)

H-1''' (Xyl) - ~4.40 (d, 7.0)
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Experimental Protocols
The following protocols are representative of the methods used for the isolation and

spectroscopic analysis of flavonoid glycosides from plant material.

1. Isolation and Purification

A general procedure for the isolation of flavonoid glycosides involves solvent extraction and

chromatographic separation.

Extraction: Dried and powdered plant material is typically extracted with a polar solvent such

as methanol or ethanol. The resulting extract is then concentrated under reduced pressure.

Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of

increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based

on their polarity. Flavonoid glycosides are typically found in the more polar fractions (e.g., n-

butanol).

Chromatography: The enriched fraction is further purified using a combination of

chromatographic techniques. These may include:

Column Chromatography: Using stationary phases like silica gel, Sephadex LH-20, or

polyamide.

High-Performance Liquid Chromatography (HPLC): Often a final purification step using a

C18 column to obtain the pure compound.

2. Spectroscopic Analysis

Mass Spectrometry: High-resolution mass spectra are typically acquired using an ESI-TOF

mass spectrometer in both positive and negative ion modes.

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a

spectrometer (e.g., 500 or 600 MHz). Samples are dissolved in a deuterated solvent,

commonly DMSO-d₆ or methanol-d₄, with tetramethylsilane (TMS) used as an internal

standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Workflow for Isolation and Characterization of 7-O-Primverosylpseudobaptigenin

The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a flavonoid glycoside like 7-O-Primverosylpseudobaptigenin from a plant source.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12401216?utm_src=pdf-body
https://www.benchchem.com/product/b12401216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plant Material
(e.g., Dried Leaves)

Extraction
(Methanol/Ethanol)

Solvent-Solvent Partitioning
(Hexane, EtOAc, n-BuOH)

Column Chromatography
(Silica Gel, Sephadex LH-20)

n-BuOH Fraction

Preparative HPLC

Pure 7-O-Primverosylpseudobaptigenin

Mass Spectrometry (MS)
(ESI-TOF)

NMR Spectroscopy
(1H, 13C, 2D NMR)

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for the isolation and spectroscopic characterization of a flavonoid

glycoside.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 7-O-
Primverosylpseudobaptigenin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12401216#spectroscopic-data-for-7-o-
primverosylpseudobaptigenin-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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